![molecular formula C11H17NS B13230960 [(2-Amino-3-methylbutyl)sulfanyl]benzene](/img/structure/B13230960.png)
[(2-Amino-3-methylbutyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Amino-3-methylbutyl)sulfanyl]benzene is an organic compound with the molecular formula C₁₁H₁₇NS It is characterized by the presence of an amino group, a methyl group, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Amino-3-methylbutyl)sulfanyl]benzene typically involves the reaction of 2-amino-3-methylbutylamine with a benzene derivative containing a suitable leaving group. One common method is the nucleophilic substitution reaction where the amino group of 2-amino-3-methylbutylamine attacks the benzene ring, displacing the leaving group and forming the desired product. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2-Amino-3-methylbutyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(2-Amino-3-methylbutyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Amino-3-methylbutyl)sulfanyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-Amino-3-methylbutyl)sulfanyl]pyridine
- [(2-Amino-3-methylbutyl)sulfanyl]thiophene
Uniqueness
[(2-Amino-3-methylbutyl)sulfanyl]benzene is unique due to its specific combination of functional groups and the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
3-methyl-1-phenylsulfanylbutan-2-amine |
InChI |
InChI=1S/C11H17NS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 |
InChI Key |
ULDHINWYUAJUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



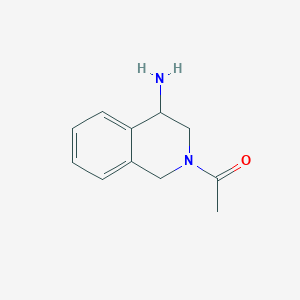
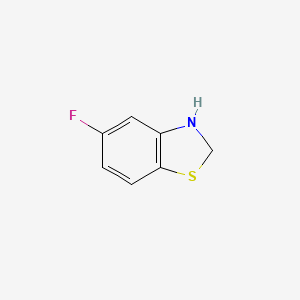
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13230893.png)
![Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13230896.png)
![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13230901.png)
![3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13230906.png)
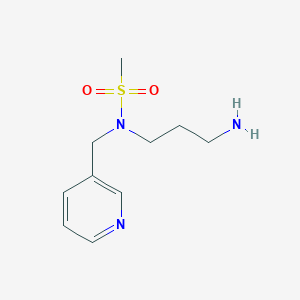

![3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13230935.png)
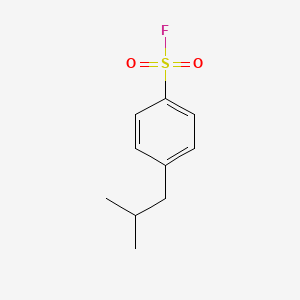
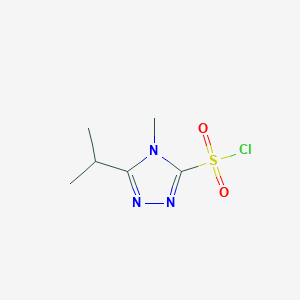
amine hydrochloride](/img/structure/B13230949.png)
![5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13230952.png)
